molecular formula C9H9BrFN B7988045 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine CAS No. 1337745-23-9

5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B7988045
CAS No.: 1337745-23-9
M. Wt: 230.08 g/mol
InChI Key: WRFUHFZARQVPJQ-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of bromine and fluorine atoms attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. One common method starts with the preparation of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one, which is then converted to the amine derivative through reductive amination. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like methanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: It can be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of the amine derivative.

    5-Bromo-7-fluoro-1H-indene: A related compound with a similar indene ring system but lacking the amine group.

    7-Fluoro-2,3-dihydro-1H-inden-1-amine: A similar compound without the bromine atom.

Uniqueness

5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

IUPAC Name

5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4,8H,1-2,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFUHFZARQVPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738213
Record name 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337745-23-9
Record name 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In analogy to the procedure described for the preparation of intermediates A-4 [A], 5-bromo-7-fluoro-indan-1-one was reacted with sodium cyanoborohydride and ammonium acetate in 2-propanol at reflux to yield the title compound as light yellow oil. MS: 228 (M−H−, 1Br).
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